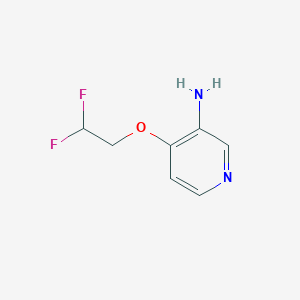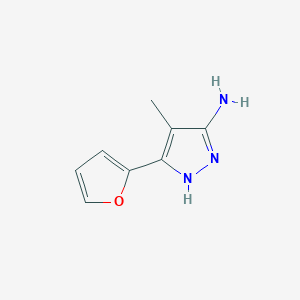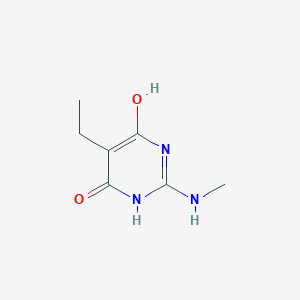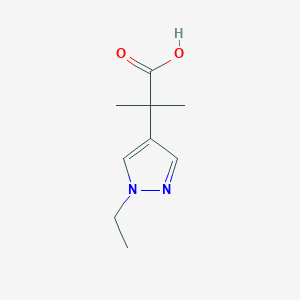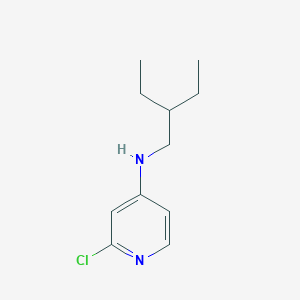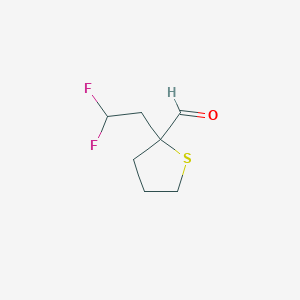
2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde is a fluorinated compound with a molecular weight of 180.22 g/mol. This compound is known for its unique reactivity and selectivity, making it valuable in advanced research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of thiolane derivatives with difluoroethyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and yield. Quality control measures, such as NMR, HPLC, LC-MS, and UPLC, are employed to verify the compound’s integrity .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to participate in unique chemical reactions, influencing various biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share similar fluorinated structures and exhibit comparable reactivity and selectivity.
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds also contain difluoroethyl groups and are used in similar applications.
Uniqueness
2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde stands out due to its specific thiolane ring structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .
Properties
Molecular Formula |
C7H10F2OS |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C7H10F2OS/c8-6(9)4-7(5-10)2-1-3-11-7/h5-6H,1-4H2 |
InChI Key |
BNWZHWVBRGRJRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CC(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


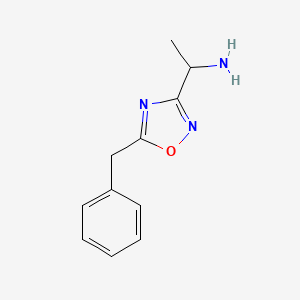
amine](/img/structure/B13296875.png)
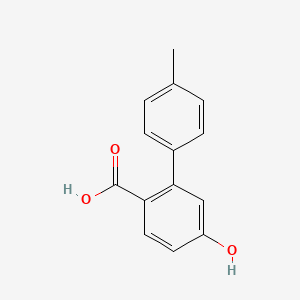
![1-{[(2,3-Dimethylphenyl)methyl]amino}propan-2-ol](/img/structure/B13296910.png)
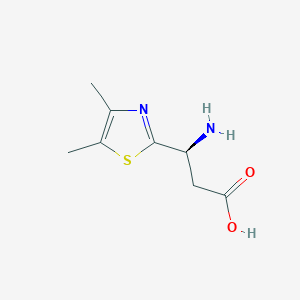
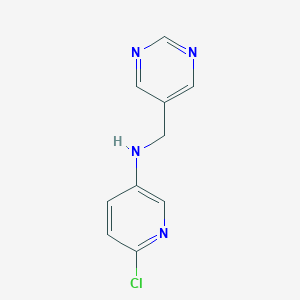
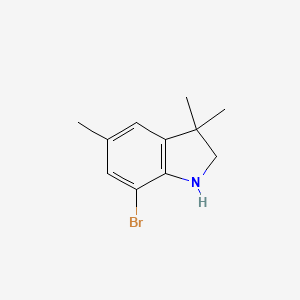
![Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine](/img/structure/B13296925.png)
